molecular formula C6H4N2O3 B13900384 2-Oxo-2-pyrimidin-5-ylacetic acid

2-Oxo-2-pyrimidin-5-ylacetic acid

Cat. No.: B13900384
M. Wt: 152.11 g/mol
InChI Key: RNCHAENCNCVKJY-UHFFFAOYSA-N
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Description

2-Oxo-2-pyrimidin-5-ylacetic acid is a pyrimidine derivative characterized by an oxo group at position 2 and an acetic acid substituent at position 5 of the pyrimidine ring. Pyrimidine derivatives are widely studied for their pharmacological and chemical properties, including antimicrobial, antiviral, and enzyme-inhibitory activities. This compound likely serves as a precursor or intermediate in medicinal chemistry, given the biological relevance of pyrimidine-based molecules .

Properties

Molecular Formula

C6H4N2O3

Molecular Weight

152.11 g/mol

IUPAC Name

2-oxo-2-pyrimidin-5-ylacetic acid

InChI

InChI=1S/C6H4N2O3/c9-5(6(10)11)4-1-7-3-8-2-4/h1-3H,(H,10,11)

InChI Key

RNCHAENCNCVKJY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-pyrimidin-5-ylacetic acid typically involves the reaction of 2-amino pyrimidine with an appropriate acid. One common method includes reacting 2-amino pyrimidine with the corresponding acid in the presence of EDC.HCl (1.5 equivalents), DMAP (1.5 equivalents), and dichloromethane as the solvent. The reaction is stirred overnight at 50°C to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-pyrimidin-5-ylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Oxo-2-pyrimidin-5-ylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2-pyrimidin-5-ylacetic acid involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways that bacteria use to communicate and form biofilms. This disruption can prevent the bacteria from coordinating their activities, thereby reducing their ability to cause infections .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 2-oxo-2-pyrimidin-5-ylacetic acid, highlighting differences in substituents, molecular formulas, and reported properties:

Compound Name (CAS No.) Substituents (Pyrimidine Positions) Molecular Formula Key Properties/Applications Source
This compound 2-oxo, 5-acetic acid C₆H₅N₃O₃* Hypothesized intermediate or API precursor N/A
2-[4-methyl-6-oxo-2-(pyridin-2-yl)-...]acetic acid (CID 136087500) 4-Me, 6-oxo, 2-pyridin-2-yl, 5-acetic acid C₁₂H₁₁N₃O₃ Structural data (SMILES, InChI provided); potential kinase inhibitor
2-[4-methyl-6-oxo-2-(pyridin-3-yl)-...]acetic acid (CAS 1118787-12-4) 4-Me, 6-oxo, 2-pyridin-3-yl, 5-acetic acid C₁₂H₁₁N₃O₃ Similar to ; pyridinyl position alters electronic properties
Ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (CAS 1928823-70-4) 2-amino, 6-oxo, 5-acetic acid ethyl ester C₈H₁₁N₃O₃ Ester prodrug form; hydrolyzable to carboxylic acid
4-Amino-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (CAS 3650-93-9) 4-amino, 2-oxo, 5-carboxylic acid C₅H₅N₃O₃ Laboratory chemical; pharmaceutical manufacturing

*Hypothetical formula based on nomenclature.

Key Observations:

Amino groups at position 2 () may increase solubility via hydrogen bonding, whereas oxo groups (as in the target compound) could enhance acidity or reactivity in nucleophilic reactions.

Functional Group Impact :

  • Ethyl esters () are often used to improve membrane permeability, with hydrolysis yielding active carboxylic acids.
  • Thiadiazolo-fused pyrimidines () exhibit antimicrobial activity, suggesting fused heterocycles enhance bioactivity compared to simpler derivatives.

Data on Physicochemical Properties

Property This compound (Estimated) 4-Amino-2-oxo-...-carboxylic Acid Ethyl 2-(2-amino-6-oxo-...)acetate
Solubility Moderate (polar solvents) High (due to amino group) Low (ester form)
Acidity (pKa) ~3.5 (carboxylic acid) ~4.0 (carboxylic acid + amino) N/A (ester)
Bioactivity Unknown Laboratory chemical Prodrug potential

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